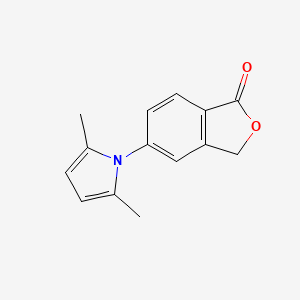![molecular formula C22H21ClN2O4S B3612105 N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3612105.png)
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide
Vue d'ensemble
Description
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide, also known as BMS-582949, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAK enzymes are involved in the signaling pathways of cytokines and growth factors, and their dysregulation has been implicated in numerous diseases, including autoimmune disorders and cancers. BMS-582949 has shown promise as a potential therapeutic agent in preclinical studies, and its synthesis, mechanism of action, and biochemical effects have been extensively studied.
Mécanisme D'action
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways of cytokines and growth factors.
Biochemical and physiological effects:
This compound has been shown to reduce inflammation and tissue damage in preclinical models of autoimmune disorders. It has also been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the long-term effects of this compound on the immune system and other physiological processes are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide is a potent and selective inhibitor of JAK enzymes, making it a valuable tool for studying the role of JAK signaling in various disease states. However, the high cost and complex synthesis of this compound may limit its use in some research settings.
Orientations Futures
There are several potential future directions for research on N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide. One area of interest is the development of more potent and selective JAK inhibitors that may have improved efficacy and fewer side effects. Another area of interest is the use of this compound in combination with other therapeutic agents, such as immunotherapies or chemotherapy, to improve treatment outcomes in cancer patients. Additionally, further research is needed to fully understand the long-term effects of this compound on the immune system and other physiological processes.
Applications De Recherche Scientifique
N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-phenylglycinamide has been studied extensively in preclinical models of autoimmune disorders, including rheumatoid arthritis and psoriasis. In these models, this compound has been shown to inhibit the activity of JAK enzymes and reduce inflammation and tissue damage. This compound has also been studied in preclinical models of cancer, where it has been shown to inhibit tumor growth and metastasis.
Propriétés
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-19(14-20(21)23)30(27,28)25(15-17-8-4-2-5-9-17)16-22(26)24-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYLVXQLBUKSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(4-fluorophenoxy)-3-methyl-5-isoxazolyl]-5-[(1-phenyl-1H-pyrazol-4-yl)methoxy]phenol](/img/structure/B3612025.png)
![7-cyclohexyl-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3612031.png)

![methyl 4-[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)methyl]benzoate](/img/structure/B3612050.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3612054.png)
![2-[(4-bromobenzyl)thio]-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B3612059.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxybenzyl)acetamide](/img/structure/B3612075.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3612083.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3612090.png)

![1-(5-chloro-2-methylphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3612116.png)
![5-(2,5-dichlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B3612121.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3612126.png)
![N-(4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3612135.png)